molecular formula C30H44O7 B13335461 MicrandilactoneI

MicrandilactoneI

Katalognummer: B13335461
Molekulargewicht: 516.7 g/mol
InChI-Schlüssel: CYMHVXFVSAGVSP-KFLYRMETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Micrandilactone I is a highly oxygenated nortriterpenoid compound isolated from the plant Schisandra micrantha. This compound belongs to a unique class of nortriterpenoids known for their complex structures and significant biological activities. Micrandilactone I has garnered attention due to its potential therapeutic applications, particularly in the fields of antiviral and neuroprotective research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of micrandilactone I involves multiple steps, including the extraction of plant material, chromatographic separation, and structural elucidation using spectroscopic techniques. The leaves and stems of Schisandra micrantha are typically collected, dried, and powdered. The powdered material is then extracted using solvents such as acetone or methanol. The extract is subjected to column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of micrandilactone I is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Micrandilactone I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of micrandilactone I.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Its unique structure makes it a valuable compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Micrandilactone I has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology.

    Medicine: Research has indicated that micrandilactone I possesses antiviral and neuroprotective properties, making it a promising candidate for therapeutic development.

    Industry: While its industrial applications are still under exploration, micrandilactone I’s unique properties may lead to its use in developing new materials or pharmaceuticals.

Wirkmechanismus

The mechanism of action of micrandilactone I involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. In neuroprotective research, micrandilactone I has been found to modulate signaling pathways involved in inflammation and cell survival, such as the STAT3 pathway.

Vergleich Mit ähnlichen Verbindungen

Micrandilactone I can be compared with other nortriterpenoids isolated from Schisandra species, such as micrandilactone C and wilsonianadilactones D-F. These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For instance:

    Micrandilactone C: Exhibits potent anti-HIV activity and neuroprotective effects.

    Wilsonianadilactones D-F: Show weak anti-HIV activity but possess unique structural characteristics.

Micrandilactone I stands out due to its specific combination of biological activities and structural complexity, making it a unique and valuable compound for further research and development.

Eigenschaften

Molekularformel

C30H44O7

Molekulargewicht

516.7 g/mol

IUPAC-Name

(1S,3R,7R,10S,13S,14S,15S,17R,18R)-1,15-dihydroxy-9,9,14,18-tetramethyl-17-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one

InChI

InChI=1S/C30H44O7/c1-16-7-8-19(35-25(16)33)17(2)18-13-22(31)28(6)21-10-9-20-26(3,4)36-23-14-24(32)37-30(20,23)15-29(21,34)12-11-27(18,28)5/h7,17-23,31,34H,8-15H2,1-6H3/t17-,18+,19+,20-,21-,22-,23+,27+,28+,29-,30+/m0/s1

InChI-Schlüssel

CYMHVXFVSAGVSP-KFLYRMETSA-N

Isomerische SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2C[C@@H]([C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)C)O

Kanonische SMILES

CC1=CCC(OC1=O)C(C)C2CC(C3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.